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molecular formula C6H7Cl3N2O B1532243 3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole CAS No. 1199-49-1

3-Isopropyl-5-(trichloromethyl)-1,2,4-oxadiazole

Cat. No. B1532243
M. Wt: 229.5 g/mol
InChI Key: NLZBSAZGBAZSOS-UHFFFAOYSA-N
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Patent
US08101634B2

Procedure details

A stirred solution of N-hydroxy-2-methylpropanimidamide (16.33 g, 160 mmol) in pyridine (16.81 mL, 208 mmol) and dichloromethane (165 mL) at −15° C. was treated with trichloroacetyl chloride (19.63 mL, 176 mmol) over 40 min. The reaction was allowed to warm to ambient temperature and stirred for 42 h. Water (100 mL) was added and the reaction was stirred for 30 min. The dichloromethane was removed and the residue was diluted with water (50 mL) and extracted with ether (300 mL). The ether layer was washed with water, dried over MgSO4 and concentrated to afford 3-(1-methylethyl)-5-(trichloromethyl)-1,2,4-oxadiazole (28.0 g, 76% yield) as an orange liquid. 1H NMR (400 MHz, CDCl3): δ 3.13 (septet, 1H, J=7.0 Hz), 1.36 (d, 6H, J=7.0 Hz).
Quantity
16.33 g
Type
reactant
Reaction Step One
Quantity
16.81 mL
Type
reactant
Reaction Step One
Quantity
19.63 mL
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][NH:2][C:3](=[NH:7])[CH:4]([CH3:6])[CH3:5].N1C=CC=CC=1.[Cl:14][C:15]([Cl:20])([Cl:19])[C:16](Cl)=O.O>ClCCl>[CH3:5][CH:4]([C:3]1[N:7]=[C:16]([C:15]([Cl:20])([Cl:19])[Cl:14])[O:1][N:2]=1)[CH3:6]

Inputs

Step One
Name
Quantity
16.33 g
Type
reactant
Smiles
ONC(C(C)C)=N
Name
Quantity
16.81 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
19.63 mL
Type
reactant
Smiles
ClC(C(=O)Cl)(Cl)Cl
Name
Quantity
165 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 42 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the reaction was stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The dichloromethane was removed
ADDITION
Type
ADDITION
Details
the residue was diluted with water (50 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (300 mL)
WASH
Type
WASH
Details
The ether layer was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
42 h
Name
Type
product
Smiles
CC(C)C1=NOC(=N1)C(Cl)(Cl)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 76.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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